Essramycin

Description

Structure

2D Structure

3D Structure

Properties

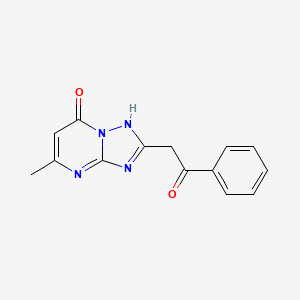

Molecular Formula |

C14H12N4O2 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

5-methyl-2-phenacyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

InChI |

InChI=1S/C14H12N4O2/c1-9-7-13(20)18-14(15-9)16-12(17-18)8-11(19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16,17) |

InChI Key |

OFYCCAJFLXMBKD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)C3=CC=CC=C3 |

Synonyms |

essramycin |

Origin of Product |

United States |

Foundational & Exploratory

discovery and history of erythromycin

An In-depth Technical Guide to the Discovery and History of Erythromycin

Executive Summary

Erythromycin, a macrolide antibiotic, represents a cornerstone in the history of antimicrobial therapy. First isolated in 1952 from a soil sample originating in the Philippines, its discovery provided a critical alternative for patients with penicillin allergies and expanded the arsenal against Gram-positive pathogens. This document provides a comprehensive technical overview of the discovery, history, and scientific investigation of erythromycin. It details the original isolation protocols, the elucidation of its complex chemical structure, and the molecular basis of its mechanism of action. Furthermore, this guide presents key quantitative data, including its antimicrobial spectrum, pharmacokinetic properties, and production yields. Detailed experimental methodologies and graphical representations of critical pathways are included to serve as a resource for researchers, scientists, and professionals in drug development.

The Discovery of Erythromycin

The journey of erythromycin began in 1949 with Dr. Abelardo B. Aguilar, a Filipino physician and scientist working for Eli Lilly and Company.[1][2] Dr. Aguilar was investigating soil samples from his home province of Iloilo, Philippines, from which he isolated a strain of bacteria.[1][3] Observing its potent antibacterial properties, he sent the samples to his employer's research laboratories in the United States.[4][5]

A research team at Eli Lilly, led by J. M. McGuire, successfully isolated the active compound from the metabolic products of the bacterium, which was identified as a strain of Streptomyces erythreus (later reclassified as Saccharopolyspora erythraea).[4][5] The new antibiotic was named erythromycin. Eli Lilly filed for patent protection, which was granted in 1953 (U.S. Patent 2,653,899), and launched the drug commercially in 1952 under the brand name Ilosone, a tribute to the Philippine region of its origin.[4][5] Despite his pivotal role, Dr. Aguilar received no royalties or extraordinary compensation for his discovery.[1][2][3]

Experimental Protocols

Original Isolation and Purification Protocol

The methodology for isolating erythromycin was detailed in the 1953 patent granted to Bunch and McGuire. The protocol involves fermentation of S. erythraea, followed by a multi-step extraction and purification process.[6]

1. Fermentation:

-

Microorganism: A pure culture of Saccharopolyspora erythraea.

-

Culture Medium: A sterile aqueous nutrient medium. Preferred carbon sources include starch and glucose. Preferred nitrogen sources include corn steep liquor, soybean meal, or distillers' solubles.[6]

-

Conditions: The culture is grown under submerged aerobic conditions for a period sufficient to produce the antibiotic (typically several days).

2. Initial Extraction:

-

Filtration: The culture broth is filtered using a filter press with a filter aid (e.g., 3% Hyflo Super-Cel) to remove the mycelia and other solid impurities.[6]

-

Solvent Extraction: The pH of the filtrate is adjusted to be alkaline (pH 9.0-10.0, preferably pH 9.5). The alkaline broth is then extracted with a water-immiscible organic solvent, such as amyl acetate or ethyl acetate.[6] The erythromycin base dissolves into the organic phase.

3. Purification and Crystallization:

-

Back Extraction: The erythromycin is extracted from the amyl acetate phase into an acidic aqueous solution (pH adjusted to below 6.5, preferably ~pH 5.0).[6]

-

Concentration: The acidic aqueous extract is concentrated under vacuum to the point of incipient precipitation.

-

Crystallization: The concentrated solution is made alkaline again (to ~pH 9.5), causing the erythromycin base to precipitate out of the solution as a solid.

-

Final Steps: The solid erythromycin is collected, washed, and can be further purified by recrystallization from a suitable solvent like aqueous acetone to yield crystalline erythromycin base.[6]

Protocol for Determining Ribosome Binding Affinity

The mechanism of action of erythromycin was elucidated by studying its interaction with bacterial ribosomes. A common method is the radiolabeled ligand filter binding assay.[7][8]

-

Objective: To quantify the binding affinity (dissociation constant, KD) of erythromycin to 70S ribosomes.

-

Materials:

-

Purified bacterial 70S ribosomes (e.g., from E. coli).

-

Radiolabeled erythromycin (e.g., [14C] or [3H]erythromycin).

-

Unlabeled erythromycin.

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2).

-

Filter apparatus with glass fiber filters (e.g., GF/B).

-

Scintillation counter and fluid.

-

-

Procedure:

-

Reaction Setup: Prepare a series of reaction tubes. For saturation binding, vary the concentration of radiolabeled erythromycin (e.g., 2 nM to 200 nM) with a fixed concentration of ribosomes (e.g., 3 nM).[7][8] For competition binding, use a fixed concentration of radiolabeled erythromycin and varying concentrations of unlabeled erythromycin.

-

Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[7]

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter. The ribosomes and any bound ligand will be retained by the filter, while the unbound ligand will pass through.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound ligand versus the concentration of free ligand. Analyze the data using non-linear regression (e.g., one-site binding model) to calculate the KD.

-

Protocol for Detection of Resistance Genes by PCR

The primary mechanisms of erythromycin resistance can be identified by detecting the presence of specific genes (erm and mef) using Polymerase Chain Reaction (PCR).[9][10]

-

Objective: To detect erm(A), erm(B), erm(C), and mef(A) genes in bacterial isolates (e.g., Streptococcus spp.).

-

Materials:

-

Bacterial DNA template, extracted from a pure culture.

-

Gene-specific primers for each target gene.

-

PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer).

-

Thermocycler.

-

Agarose gel electrophoresis equipment.

-

-

Procedure:

-

DNA Extraction: Isolate genomic DNA from the bacterial strain of interest using a standard commercial kit or protocol.

-

PCR Reaction: Set up a multiplex PCR reaction in a total volume of 25-50 µL. Combine the DNA template, forward and reverse primers for each target gene, and the PCR master mix. Include positive and negative controls.

-

Thermocycling: Perform PCR using a thermocycler with conditions optimized for the primers. A typical program would be:

-

Initial Denaturation: 94°C for 5 minutes.

-

30-35 Cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 55-60°C for 30 seconds (temperature is primer-dependent).

-

Extension: 72°C for 1 minute.

-

-

Final Extension: 72°C for 7 minutes.

-

-

Gel Electrophoresis: Analyze the PCR products by running them on a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size for a specific gene indicates that the isolate carries that resistance determinant.[9]

-

Structure and Mechanism of Action

Erythromycin is a macrolide, characterized by a large macrocyclic lactone ring to which deoxy sugars are attached. The core of Erythromycin A is a 14-membered lactone ring. Attached to this ring are two sugars: L-cladinose and D-desosamine.[11]

The antibiotic functions by inhibiting protein synthesis in susceptible bacteria. It binds reversibly to a specific site on the 50S subunit of the bacterial ribosome.[12] This binding site is located at the entrance of the nascent polypeptide exit tunnel (NPET). By physically obstructing the tunnel, erythromycin prevents the elongation of the growing polypeptide chain beyond a few amino acids, effectively halting protein synthesis.[13] Specifically, it interferes with the translocation step, where the ribosome moves along the mRNA.[12] This action is primarily bacteriostatic, meaning it stops bacteria from multiplying, but can be bactericidal at higher concentrations.[14]

Quantitative Data

Physicochemical and Pharmacokinetic Properties

Erythromycin's utility is defined by its chemical characteristics and its behavior in the body. It is easily inactivated by gastric acid, necessitating enteric-coated or ester formulations for oral administration.[14]

Table 1: Physicochemical & Pharmacokinetic Parameters of Erythromycin

| Parameter | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₃₇H₆₇NO₁₃ | [11] |

| Molar Mass | 733.93 g/mol | [11] |

| Bioavailability (Oral) | 30% - 65% (ester dependent) | [12] |

| Plasma Protein Binding | ~90% | [12] |

| Metabolism | Hepatic (CYP3A4 demethylation) | [14] |

| Elimination Half-life | 1.5 - 2.0 hours | [14] |

| Time to Peak (tmax) | ~1.7 hours (stinoprate) | [15] |

| Excretion | Primarily Bile |[12][14] |

Antimicrobial Spectrum

Erythromycin is effective primarily against Gram-positive bacteria and some atypical pathogens. Its spectrum is similar to, but slightly wider than, that of penicillin.[4]

Table 2: Minimum Inhibitory Concentrations (MIC) for Selected Pathogens

| Organism | MIC Range (µg/mL) | Note | Reference(s) |

|---|---|---|---|

| Streptococcus pyogenes | <0.03 - >64 | Resistance is common | [9] |

| Streptococcus pneumoniae | 0.03 - 0.125 | For susceptible strains | [16] |

| Staphylococcus aureus | <0.5 - >128 | Resistance is widespread | [10] |

| Bordetella pertussis | 0.06 - 0.125 | Generally susceptible | [16] |

| Rhodococcus equi | ~0.5 - 3.0 | Increasing MICs observed | [17] |

| Acinetobacter baumannii | 16 - 32 | Generally resistant | [18] |

| Anaerobic Bacteria | 0.04 - >20 | Varies by species |[19] |

Production Yields

Significant research has focused on optimizing erythromycin production by S. erythraea through media optimization and strain improvement.

Table 3: Erythromycin Production Yields in Various Studies

| Strain / Condition | Yield | Key Optimization Factor | Reference(s) |

|---|---|---|---|

| S. erythraea MTCC 1103 (Wild Type) | 411 mg/L | Glucose-based medium | [20] |

| S. erythraea MTCC 1103 | 512 mg/L | Bagasse-based medium | [20][21] |

| S. erythraea NCIMB 12462 | 6531 µ g/flask | Solid-state, Beet Sugar Residue + Olive Mill | [22] |

| S. erythraea E3 | 907.1 mg/L | Vitamin supplementation in 5L bioreactor | [23] |

| Industrial Process | ~231.8 mg/L | Beet Molasse + Corn Steep Liquor |[24] |

Biosynthesis and Resistance Mechanisms

Biosynthesis Pathway

Erythromycin A is a polyketide, synthesized by a large, modular enzyme complex known as a Type I Polyketide Synthase (PKS). In S. erythraea, this complex is called 6-deoxyerythronolide B synthase (DEBS).[25] The biosynthetic genes are located in a single cluster.[26]

The process begins with a propionyl-CoA starter unit, followed by six chain elongation steps using methylmalonyl-CoA extender units. The DEBS complex guides the stereochemistry of the growing polyketide chain. The initial product, 6-deoxyerythronolide B (6-dEB), is released from the enzyme and then undergoes several post-PKS modifications:

-

Hydroxylation: An enzyme (EryF) hydroxylates the macrolactone ring at the C-6 position to form erythronolide B (EB).[27]

-

Glycosylation: The sugar L-mycarose is attached at C-3.

-

Second Hydroxylation: Another enzyme (EryK) hydroxylates the ring at C-12.[25]

-

Second Glycosylation: The sugar D-desosamine is attached at C-5.

-

Methylation: A final methylation of the L-mycarose sugar yields the final product, Erythromycin A.[27]

Mechanisms of Bacterial Resistance

The widespread use of erythromycin has led to the emergence of significant bacterial resistance. The two predominant mechanisms are target site modification and active efflux.[9][10]

-

Target Site Modification: This is the most common mechanism and confers broad resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. It is mediated by methylase enzymes encoded by erm (erythromycin ribosome methylation) genes, such as erm(A), erm(B), and erm(C).[10] These enzymes add one or two methyl groups to an adenine residue (A2058) in the 23S rRNA component of the 50S ribosomal subunit. This modification reduces the binding affinity of erythromycin to its target site, rendering the drug ineffective.[28]

-

Active Efflux: This mechanism involves pumping the antibiotic out of the bacterial cell before it can reach its ribosomal target. This is mediated by specific efflux pump proteins encoded by genes such as mef (macrolide efflux) or msr (macrolide-streptogramin resistance).[9][10] This mechanism typically confers resistance only to 14- and 15-membered macrolides and results in lower levels of resistance compared to target modification.

References

- 1. The Ilonggo doctor who discovered erythromycin—and got shafted for it - FlipScience - Top Philippine science news and features for the inquisitive Filipino. [flipscience.ph]

- 2. filipiknow.net [filipiknow.net]

- 3. Abelardo Aguilar - Wikipedia [en.wikipedia.org]

- 4. filipinoachievers.wordpress.com [filipinoachievers.wordpress.com]

- 5. FILIPINO DISCOVERIES, INVENTIONS, INNOVATIONS and PRODUCTS: Erythromycin - a Filipino discovery [filipinoinventionsanddiscoveries.blogspot.com]

- 6. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]

- 7. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Erythromycin [bionity.com]

- 12. Erythromycin - Wikipedia [en.wikipedia.org]

- 13. The molecular mechanism of peptide-mediated erythromycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. [Pharmacokinetics of erythromycin stinoprate capsule] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cejph.szu.cz [cejph.szu.cz]

- 17. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Erythromycin and anaerobes: in vitro aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rjpbcs.com [rjpbcs.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythromycin's Strategic Assault on the Bacterial Ribosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a cornerstone of the macrolide class of antibiotics, exerts its bacteriostatic effect through a highly specific interaction with the bacterial ribosome, effectively halting protein synthesis. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning erythromycin's action. It delves into the precise binding site within the 50S ribosomal subunit's nascent peptide exit tunnel (NPET), the kinetic and thermodynamic parameters of this interaction, and the context-dependent nature of its inhibitory effects. Furthermore, this document outlines detailed methodologies for key experimental protocols used to elucidate these mechanisms and explores the sophisticated strategies bacteria have evolved to circumvent erythromycin's action, primarily through target site modification and active efflux. Quantitative data are systematically presented, and complex biological pathways and experimental workflows are visualized to facilitate a deeper understanding for professionals engaged in antimicrobial research and development.

Core Mechanism of Action: A Selective Obstruction of Protein Synthesis

Erythromycin's primary mode of action is the inhibition of bacterial protein synthesis.[1][2][3][4][5] It achieves this by binding with high affinity to the 50S large ribosomal subunit, a critical component of the bacterial translation machinery.[2][3][5] This binding event does not directly inhibit the peptidyl transferase center (PTC) and the formation of peptide bonds, but rather interferes with the elongation phase of translation.[6]

The antibiotic positions itself within the nascent peptide exit tunnel (NPET), a molecular channel through which the growing polypeptide chain emerges from the ribosome.[1][7] By partially occluding this tunnel, erythromycin creates a steric hindrance that selectively stalls the progression of the nascent polypeptide chain.[1][6][8] This blockage is not absolute; translation is typically permitted for the first few codons.[6] However, as the nascent peptide grows, it inevitably collides with the bound erythromycin molecule, leading to a translational arrest.[6] This stalling can also stimulate the premature dissociation of peptidyl-tRNA from the ribosome, further disrupting protein synthesis.[8][9][10]

A crucial aspect of erythromycin's mechanism is its context-dependent inhibition. The stalling efficiency is not uniform for all proteins but is critically dependent on the amino acid sequence of the nascent peptide.[1][4][11] Specific "arrest motifs" within the nascent chain, when in proximity to the bound erythromycin, create a synergistic blockage that halts translation.[4] This selective inhibition highlights erythromycin's role as a modulator of translation rather than a global inhibitor.[1]

The Erythromycin Binding Site: A Precise Interaction with 23S rRNA

Erythromycin binds to a single site on the 50S ribosomal subunit, primarily interacting with domain V of the 23S ribosomal RNA (rRNA).[3][8] High-resolution structural studies, including cryo-electron microscopy (cryo-EM), have pinpointed the binding pocket at the entrance of the NPET.[1][12][13][14][15] Key interactions occur with specific nucleotides, most notably a critical interaction with adenosine 2058 (A2058) and adenosine 2059 (A2059) (E. coli numbering).[8][16] The desosamine sugar of erythromycin is crucial for this interaction, forming a hydrogen bond with A2058.

Quantitative Analysis of Erythromycin-Ribosome Interaction

The efficacy of erythromycin is underpinned by the thermodynamics and kinetics of its binding to the bacterial ribosome. These parameters have been quantified using various biophysical techniques, providing valuable insights for understanding its mechanism of action and for the development of novel derivatives.

Table 1: Equilibrium and Kinetic Binding Constants of Erythromycin to Bacterial Ribosomes

| Bacterial Species | Ribosome Type | Method | Dissociation Constant (Kd) | Association Rate Constant (kon) | Dissociation Rate Constant (koff) | Reference |

| Escherichia coli | 70S | Filter Binding ([14C]-Ery) | 1.0 x 10-8 M (24°C) | 1.7 x 107 M-1min-1 | 0.15 min-1 | [16] |

| Escherichia coli | 70S | Filter Binding ([14C]-Ery) | 1.4 x 10-8 M (5°C) | - | - | [16] |

| Escherichia coli | 70S | Cell-free translation | 11 nM | - | > 0.5 min-1 | [1] |

| Streptococcus pneumoniae | 70S | Filter Binding ([14C]-Ery) | 4.9 ± 0.6 nM | - | (10 ± 1.4) x 10-2 min-1 | [10][17] |

Table 2: In Vitro Inhibition of Translation by Erythromycin

| System | IC50 | Reference |

| E. coli cell-free translation (SNAP-tag reporter) | 42 ± 10 nM | [11] |

| E. coli cell-free translation (AcPhe-tRNA·MF-mRNA·70S complex) | 36 nM (KA*) | [12] |

KA represents the overall dissociation constant.

Table 3: Impact of Resistance Mutations on Erythromycin Binding Affinity

| Mutation Location | Mutation Details | Organism | Effect on Binding Affinity | Reference |

| 23S rRNA | G2057A | Escherichia coli | 20-fold reduction | [4] |

| 23S rRNA | A2058U | Escherichia coli | 1,000-fold reduction | [4] |

| 23S rRNA | A2058G | Escherichia coli | 10,000-fold reduction | [4] |

Experimental Protocols

The elucidation of erythromycin's mechanism of action has been made possible by a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Cryo-Electron Microscopy (Cryo-EM) of the Erythromycin-Ribosome Complex

Objective: To determine the high-resolution three-dimensional structure of erythromycin bound to the bacterial ribosome.

Methodology:

-

Ribosome and Complex Preparation:

-

Purify 70S ribosomes from the target bacterial species (e.g., E. coli, S. aureus) through sucrose gradient ultracentrifugation.[13]

-

Incubate the purified 70S ribosomes with a molar excess of erythromycin (typically in the micromolar range) in a suitable binding buffer at 37°C for 15-30 minutes to ensure complex formation.[13]

-

-

Grid Preparation and Vitrification:

-

Apply a small volume (3-4 µL) of the ribosome-erythromycin complex solution to a glow-discharged cryo-EM grid (e.g., C-flat™ or Quantifoil®).

-

Blot the grid to create a thin aqueous film and immediately plunge-freeze it in liquid ethane using a vitrification apparatus (e.g., Vitrobot™).[18] This process traps the complexes in a thin layer of amorphous ice.

-

-

Data Collection:

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) (e.g., Titan Krios) equipped with a direct electron detector.

-

Collect a large dataset of high-resolution images (micrographs) as movie stacks to allow for motion correction.[19][20]

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the movie stacks to correct for beam-induced movement.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Automatically pick individual ribosome particles from the micrographs.

-

Perform 2D classification to remove junk particles and select for homogeneous classes of ribosome-erythromycin complexes.

-

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the complex using software such as RELION, cryoSPARC, or M.[19][20]

-

-

Model Building and Analysis:

-

Fit the atomic models of the ribosome and erythromycin into the final cryo-EM density map.

-

Analyze the interactions between erythromycin and the ribosomal components at the atomic level.

-

Ribosome Profiling to Map Erythromycin-Induced Stalling

Objective: To identify the precise locations on messenger RNAs (mRNAs) where ribosomes stall in the presence of erythromycin.

Methodology:

-

Cell Culture and Erythromycin Treatment:

-

Grow a bacterial culture to mid-log phase.

-

Treat the culture with a sub-inhibitory concentration of erythromycin to induce ribosome stalling without completely halting protein synthesis.

-

Optionally, add chloramphenicol or cycloheximide just before harvesting to "freeze" the ribosomes on the mRNA, though some protocols for bacteria recommend avoiding this to prevent artifacts.[5][21]

-

-

Cell Lysis and Nuclease Footprinting:

-

Ribosome Monosome Isolation:

-

Load the nuclease-treated lysate onto a sucrose density gradient and perform ultracentrifugation to separate the 70S monosomes (containing the footprints) from polysomes, subunits, and other cellular components.[5][22]

-

Fractionate the gradient and collect the fractions corresponding to the 70S monosome peak.

-

-

Footprint RNA Extraction and Library Preparation:

-

Extract the RNA from the collected monosome fractions.

-

Purify the ribosome footprints (typically 20-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).[22]

-

Ligate adapters to the 3' and 5' ends of the purified footprints.

-

Perform reverse transcription to convert the RNA footprints into cDNA.

-

Amplify the cDNA library by PCR.

-

-

High-Throughput Sequencing and Data Analysis:

-

Sequence the prepared library using a next-generation sequencing platform.

-

Align the sequencing reads to the bacterial genome or transcriptome.

-

Analyze the distribution of footprints along the coding sequences to identify positions with a high density of reads, which correspond to ribosome stalling sites induced by erythromycin.

-

In Vitro Translation Assay

Objective: To quantify the inhibitory activity of erythromycin on protein synthesis in a cell-free system.

Methodology:

-

Preparation of the In Vitro Translation System:

-

Use a commercially available bacterial cell-free protein synthesis system (e.g., PURE system or S30 extract) or prepare one in-house.[23] These systems contain all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).

-

The system should include an energy source (ATP, GTP) and a mixture of amino acids.

-

-

Template Preparation:

-

Inhibition Assay:

-

Set up a series of reactions, each containing the in vitro translation system, the template, and varying concentrations of erythromycin. Include a no-erythromycin control.

-

Incubate the reactions at the optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

-

Quantification of Protein Synthesis:

-

Measure the amount of synthesized reporter protein. This can be done by:

-

Luciferase Assay: If a luciferase reporter is used, add the luciferin substrate and measure the resulting luminescence.[24]

-

Fluorescence Measurement: If a fluorescent protein reporter (e.g., GFP) is used, measure the fluorescence.

-

Radioactivity: Incorporate a radiolabeled amino acid (e.g., 35S-methionine) and quantify the radioactivity of the precipitated protein product.

-

-

-

Data Analysis:

Fluorescence Polarization (FP) Assay for Binding Affinity

Objective: To measure the binding affinity of erythromycin and its derivatives to the ribosome in a solution-based, homogeneous assay.

Methodology:

-

Reagent Preparation:

-

Direct Binding Assay (to determine Kd of the fluorescent probe):

-

In a microplate, set up reactions with a fixed concentration of the fluorescent erythromycin probe and a serial dilution of ribosomes.

-

Incubate at room temperature to reach equilibrium (e.g., 2 hours).[2]

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

Plot the change in polarization as a function of the ribosome concentration and fit the data to a binding isotherm to calculate the Kd.

-

-

Competitive Binding Assay (to determine Kd of unlabeled erythromycin):

-

Set up reactions with fixed concentrations of ribosomes and the fluorescent erythromycin probe.

-

Add a serial dilution of unlabeled erythromycin.

-

Incubate to allow for competition and equilibrium to be reached.

-

Measure the fluorescence polarization. The displacement of the fluorescent probe by unlabeled erythromycin will cause a decrease in polarization.

-

Plot the polarization values against the concentration of unlabeled erythromycin and fit the data to a competitive binding model to calculate the IC50 and subsequently the inhibition constant (Ki), which is an estimate of the Kd.[2]

-

Filter Binding Assay

Objective: To measure the binding of radiolabeled erythromycin to ribosomes.

Methodology:

-

Reagent Preparation:

-

Obtain radiolabeled erythromycin (e.g., [14C]erythromycin).[16]

-

Purify 70S ribosomes.

-

Prepare a binding buffer.

-

-

Binding Reaction:

-

Incubate a fixed amount of ribosomes with varying concentrations of [14C]erythromycin in the binding buffer.

-

Allow the reaction to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the reaction mixture through a nitrocellulose membrane. The ribosomes and any bound [14C]erythromycin will be retained on the filter, while unbound [14C]erythromycin will pass through.[2][26][27]

-

Wash the filter quickly with cold binding buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound [14C]erythromycin as a function of its concentration.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites.[17]

-

Mechanisms of Resistance to Erythromycin

The clinical utility of erythromycin is threatened by the emergence and spread of bacterial resistance. The two predominant mechanisms of resistance are target site modification and active efflux of the drug.

Target Site Modification: The Role of Erm Methyltransferases

The most common mechanism of high-level resistance to erythromycin involves the modification of its ribosomal target.[2] This is primarily mediated by a family of enzymes called Erm (Erythromycin Ribosome Methylase) methyltransferases.[8] These enzymes catalyze the mono- or di-methylation of the N6 position of the adenine base at position A2058 in the 23S rRNA.[8] This methylation introduces a bulky methyl group into the erythromycin binding site, sterically hindering the antibiotic's ability to bind to the ribosome. This reduced binding affinity renders the ribosome, and thus the bacterium, resistant to the inhibitory effects of erythromycin.[8]

Induction of erm Gene Expression: A Sophisticated Regulatory System

The expression of many erm genes, such as ermC and ermB, is inducible in the presence of sub-inhibitory concentrations of erythromycin.[4][28][6] This regulation occurs through a mechanism of translational attenuation. The erm gene is preceded by a short leader peptide coding sequence (ermCL or ermBL).[4][28][6] In the absence of erythromycin, the mRNA of this leader region folds into a conformation that sequesters the Shine-Dalgarno sequence of the erm gene, preventing its translation.

When erythromycin is present, it binds to a translating ribosome on the leader peptide sequence. This causes the ribosome to stall at a specific codon within the leader peptide.[4] This stalling induces a conformational change in the mRNA, exposing the Shine-Dalgarno sequence of the erm gene. This allows a second ribosome to initiate translation of the Erm methyltransferase, leading to the methylation of A2058 and subsequent resistance.

Active Efflux

Another common mechanism of resistance involves the active transport of erythromycin out of the bacterial cell by efflux pumps. These membrane-bound proteins recognize erythromycin as a substrate and use energy, typically from the proton motive force, to expel the drug from the cytoplasm. This reduces the intracellular concentration of erythromycin to a level below that required to effectively inhibit protein synthesis.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Erythromycin's core mechanism of action on the bacterial ribosome.

Caption: Signaling pathway for erythromycin-inducible Erm-mediated resistance.

Experimental Workflows

Caption: Experimental workflow for ribosome profiling.

Caption: Experimental workflow for a competitive fluorescence polarization assay.

Conclusion

Erythromycin's mechanism of action is a paradigm of targeted antibiotic activity, involving a nuanced and context-dependent interaction with the bacterial ribosome. Its ability to selectively stall protein synthesis by obstructing the nascent peptide exit tunnel has been extensively characterized through a combination of structural biology, biochemistry, and genomics. A thorough understanding of its binding kinetics, the structural basis of its interaction, and the molecular logic of resistance mechanisms is paramount for the ongoing efforts to combat antibiotic resistance. The experimental protocols and data presented in this guide serve as a critical resource for researchers and drug development professionals, providing a foundation for the rational design of next-generation macrolides that can circumvent existing resistance and expand the arsenal of effective antimicrobial agents.

References

- 1. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Fluorescent assay for estimating the binding of erythromycin derivatives to ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 19. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cryoem.wisc.edu [cryoem.wisc.edu]

- 21. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 23. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. Filter binding assay - Wikipedia [en.wikipedia.org]

- 26. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 27. Frontiers | Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides [frontiersin.org]

- 28. 16-membered ring macrolides and erythromycin induce ermB expression by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Erythromycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Erythromycin A. The information is curated to support research, drug development, and formulation activities by presenting key data in a structured format, detailing experimental methodologies, and visualizing important related pathways.

Core Physicochemical Data

Erythromycin A is a macrolide antibiotic with a complex structure that dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented below.

Table 1: General Physicochemical Properties of Erythromycin A

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₆₇NO₁₃ | [1][2][3] |

| Molecular Weight | 733.93 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 135-140 °C (hydrated), resolidifies and melts again at 190-193 °C | [5][6][7] |

| pKa | 8.8 | [5] |

| logP (Octanol-Water) | 2.54 (at pH 8.0) | [8] |

Table 2: Solubility Profile of Erythromycin A

| Solvent | Solubility | Reference(s) |

| Water | ~2 mg/mL | [5][9][10] |

| Ethanol | Soluble (approx. 30 mg/mL) | [11][12] |

| Methanol | Freely soluble | [9] |

| Acetone | Freely soluble | [9][10] |

| Chloroform | Soluble | [9][10] |

| DMSO | Soluble (approx. 15 mg/mL) | [11][12] |

| Acetonitrile | Freely soluble | [10] |

| Ethyl Acetate | Freely soluble | [9] |

Stability and Degradation

Erythromycin A is known for its instability, particularly in acidic conditions, which is a critical consideration for oral formulation development.

Acidic Degradation: In the presence of acid, erythromycin A undergoes intramolecular cyclization to form inactive degradation products, primarily anhydroerythromycin A.[13][14][15] This degradation is initiated by the protonation of the hydroxyl groups and the ketone on the aglycone ring.[15] The primary degradation pathway involves the formation of an enol ether and subsequent conversion to anhydroerythromycin A.[13][16] However, more recent studies suggest that both the enol ether and the anhydride are in equilibrium with the parent drug, and the actual inactivation pathway is the slow loss of the cladinose sugar.[17][18]

Other Stress Conditions: Erythromycin A is also susceptible to degradation under basic and oxidative stress conditions, while it exhibits relative stability to thermal and photolytic stress.[15]

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. bioassaysys.com [bioassaysys.com]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Polymorphism of erythromycin studied by differential thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. waters.com [waters.com]

- 7. youtube.com [youtube.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. enamine.net [enamine.net]

- 12. pragolab.cz [pragolab.cz]

- 13. scispace.com [scispace.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 17. tainstruments.com [tainstruments.com]

- 18. azom.com [azom.com]

The Core of Macrolide Antibiotics: A Technical Guide to the Structure and Composition of Erythromycin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, composition, and biosynthetic pathway of erythromycin, a pivotal member of the macrolide antibiotic class. Detailed experimental protocols for its characterization are also presented to support research and development endeavors in this field.

Chemical Structure and Composition

Erythromycin is a complex macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1][2] Its core structure consists of a 14-membered macrocyclic lactone ring to which two deoxysugars, L-cladinose and D-desosamine, are attached.[3] The molecular formula of erythromycin A, the most active component, is C37H67NO13.[1][2][4][5]

Commercially available erythromycin is typically a mixture of several related compounds, primarily erythromycins A, B, C, and D.[2] Erythromycin A possesses the highest antibacterial activity, followed by erythromycin B.[2] Erythromycins C and D are approximately half as active as erythromycin A.[2] The different forms vary in their substitution at specific positions on the macrolactone ring or the sugar moieties.

Key Structural Features:

-

Macrolactone Ring: A 14-membered ring that forms the core of the molecule.

-

D-desosamine: An amino sugar attached to the C-5 position of the macrolactone ring. This sugar is crucial for its antibacterial activity.

-

L-cladinose: A neutral deoxysugar attached to the C-3 position of the macrolactone ring.

The IUPAC name for Erythromycin A is (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione.[1]

Physicochemical Properties

A summary of the key physicochemical properties of erythromycin is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C37H67NO13 | [1][2][4][5] |

| Molar Mass | 733.937 g·mol−1 | [2][4][5] |

| Melting Point | 133 - 140 °C | [6] |

| pKa | 8.8 | [3][6] |

| Water Solubility | ~2 mg/mL | [6][7] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide. | [5] |

| Log Kow (Octanol/Water Partition Coefficient) | 2.54 (at pH 8.0) | [8] |

Biosynthesis of Erythromycin

Erythromycin is synthesized by Saccharopolyspora erythraea through a complex enzymatic process. The biosynthesis is initiated by a large enzyme complex known as polyketide synthase (PKS).[9] The erythromycin biosynthetic genes are organized in a cluster on the bacterial chromosome.[10]

The pathway begins with the formation of the polyketide chain, which is then cyclized to form the macrolactone ring. Subsequent modifications, including hydroxylations and glycosylations, lead to the final erythromycin A molecule. Key genes and enzymes involved in this pathway include:

-

eryA genes: Encode the polyketide synthase complex responsible for assembling the macrolactone ring.[10][11]

-

eryF: Encodes a cytochrome P450 hydroxylase that catalyzes the hydroxylation of the macrolactone intermediate.[9][10]

-

eryK: Encodes another hydroxylase involved in a later step of the pathway.[9][10]

-

eryG: Encodes a methyltransferase responsible for the methylation of a sugar moiety.[9][10]

The following diagram illustrates the key steps in the biosynthetic pathway of erythromycin A.

Caption: Biosynthetic pathway of Erythromycin A.

Experimental Protocols

The characterization and quantification of erythromycin are crucial for quality control, pharmacokinetic studies, and new drug development. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This is a widely used method for the quantification of erythromycin in pharmaceutical formulations.[12]

-

Sample Preparation:

-

Weigh and finely grind a representative number of tablets or empty the contents of capsules.[13]

-

Dissolve a precisely weighed portion of the powder in a suitable solvent, typically a mixture of methanol and a buffer (e.g., dibasic phosphate buffer pH 8.0).[13]

-

Sonication may be used to ensure complete dissolution.

-

Filter the solution through a 0.45 µm filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium phosphate buffer) is commonly used. The exact ratio may be optimized.[12]

-

Flow Rate: Typically around 1.0 mL/min.[12]

-

Column Temperature: Maintained at approximately 45°C.[12]

-

Detection: UV detection at a wavelength of 200-215 nm.[12]

-

-

Data Analysis:

-

Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard solution of known concentration.

-

The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[12]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of erythromycin in complex matrices like biological fluids.[12]

-

Sample Preparation:

-

For biological samples (e.g., plasma), protein precipitation is a common first step. This can be achieved by adding a solvent like acetonitrile.

-

Alternatively, solid-phase extraction (SPE) can be used for cleanup and concentration of the analyte.[12]

-

An internal standard, such as a stable isotope-labeled erythromycin (e.g., Erythromycin-d6), should be added at the beginning of the sample preparation to correct for matrix effects and variations in recovery.[14]

-

-

Chromatographic Conditions:

-

Column: A C18 or similar reversed-phase column is typically used.[15]

-

Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol with formic acid) is often employed.[12][15]

-

Flow Rate: Typically in the range of 0.2 - 0.7 mL/min.[15]

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for erythromycin and the internal standard are monitored.

-

Microbiological Assay

This method determines the potency of erythromycin by measuring its inhibitory effect on a susceptible microorganism.[12]

-

Methodology (Agar Diffusion/Cylinder-Plate Method): [12]

-

A suitable agar medium is inoculated with a standardized suspension of a susceptible test microorganism (e.g., Bacillus pumilus or Staphylococcus aureus).[12]

-

The inoculated agar is poured into petri dishes.

-

Cylinders are placed on the surface of the solidified agar.

-

Standard solutions of erythromycin at known concentrations and sample solutions are placed in the cylinders.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zones of inhibition around the cylinders is measured.[12]

-

-

Data Analysis:

-

A standard curve is constructed by plotting the logarithm of the concentration of the standard solutions against the diameter of the zones of inhibition.

-

The potency of the sample is determined by interpolating its zone of inhibition on the standard curve.[16]

-

The following diagram illustrates a general workflow for the analysis of erythromycin.

Caption: General experimental workflow for erythromycin analysis.

References

- 1. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Erythromycin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. drugs.com [drugs.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Erythromycin CAS#: 114-07-8 [m.chemicalbook.com]

- 7. エリスロマイシン Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 8. env.go.jp [env.go.jp]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Transcriptional Organization of the Erythromycin Biosynthetic Gene Cluster of Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. jfda-online.com [jfda-online.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

The Antimicrobial Spectrum of Erythromycin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a macrolide antibiotic discovered in 1952, has long been a crucial tool in combating infections caused by gram-positive bacteria.[1] Its bacteriostatic action, achieved through the inhibition of bacterial protein synthesis, has made it a valuable therapeutic agent.[1][2][3][] This technical guide provides an in-depth analysis of the antimicrobial spectrum of erythromycin against clinically relevant gram-positive bacteria. It summarizes key quantitative data on its efficacy, details the experimental protocols for susceptibility testing, and visually represents the underlying molecular mechanisms of action and resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

Erythromycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][5] Specifically, it binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis.[2][6] This binding action prevents the movement of the ribosome along the messenger RNA (mRNA), thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth and replication.[2][3] This mechanism is selective for bacteria as human ribosomes are structurally different, consisting of 40S and 60S subunits.[]

Caption: Mechanism of action of erythromycin in a bacterial cell.

Antimicrobial Spectrum and Efficacy: Quantitative Data

The in vitro activity of erythromycin against various gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for key gram-positive pathogens.

Table 1: Erythromycin MIC Values for Staphylococcus aureus

| Strain Type | MIC Range (µg/mL) | Notes |

| Susceptible | 0.25 - 0.5 | |

| Intermediate | 1 - 4 | Some automated systems may misidentify resistance.[7] |

| Resistant | ≥ 8 | Often associated with erm or msr genes.[7] |

| High-Level Resistance | > 64 - > 256 | Can be induced by the presence of erythromycin.[8][9] |

| ATCC 25923 | 0.25 - 2048 | Wide range observed in different studies.[10] |

| ATCC 29213 | 0.25 - 1 | Quality control strain with a target MIC of 0.5 µg/mL.[11] |

Table 2: Erythromycin MIC Values for Streptococcus pneumoniae

| Resistance Mechanism | MIC Range (µg/mL) | Notes |

| Susceptible | ≤ 0.06 | |

| mef(A/E) gene (M phenotype) | 1 - 64 | Generally confers low to moderate-level resistance.[12][13][14] |

| erm(B) gene | 2 - ≥ 8 | Confers higher-level resistance.[13][14] |

| Both erm(B) and mef(A/E) | ≥ 8 | High-level resistance.[13][14] |

| L22 ribosomal protein mutation | 64 - 128 | Can emerge during treatment.[12] |

| ATCC 49619 | 0.03 - 0.12 | Quality control strain with a target MIC of 0.06 µg/mL.[11] |

Table 3: Erythromycin MIC Values for Enterococcus faecalis

| Strain Type | MIC Range (µg/mL) | Notes |

| Susceptible | ≤ 4 | |

| Resistant | ≥ 8 | Resistance rates can be high in clinical isolates.[15][16] |

| ATCC 29212 | 1 - 4 | Quality control strain with a target MIC of 2 µg/mL.[11] |

Mechanisms of Resistance

The clinical utility of erythromycin has been challenged by the emergence of bacterial resistance. The two principal mechanisms of resistance in gram-positive cocci are target site modification and active efflux.[17]

-

Target Site Modification: This is most commonly mediated by the erm (erythromycin ribosome methylase) genes. These genes encode for methyltransferases that modify the 23S rRNA component of the 50S ribosomal subunit. This methylation prevents erythromycin from binding to its target, resulting in high-level resistance.[17]

-

Active Efflux: The mef (macrolide efflux) or msr (macrolide-streptogramin resistance) genes encode for efflux pumps that actively transport macrolides out of the bacterial cell. This mechanism typically confers low to moderate-level resistance.[17]

Caption: Major mechanisms of erythromycin resistance in gram-positive bacteria.

Experimental Protocols for Susceptibility Testing

Accurate determination of erythromycin susceptibility is critical for appropriate clinical management. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential.[6][11]

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.[11]

Protocol:

-

Preparation of Erythromycin Stock Solution: Due to its poor water solubility, a stock solution of erythromycin is typically prepared by dissolving the powder in a small volume of a suitable solvent (e.g., methanol) and then diluting it to the final concentration with a sterile buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[11]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the erythromycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.[11]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh (18-24 hour) culture on an appropriate agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

-

Inoculation: Dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

-

Controls: Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only) on each plate.[11]

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[11]

-

Reading the MIC: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.[11]

Caption: Workflow for the Broth Microdilution MIC Assay.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.[18]

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacterial growth.

-

Disk Application: Aseptically apply an erythromycin disk (typically 15 µg) to the surface of the agar.[19][20]

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Zone Measurement: Measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter.

-

Interpretation: Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameter to the established breakpoints provided by regulatory bodies like CLSI or EUCAST.

E-test (Gradient Diffusion Method)

The E-test is a quantitative method that utilizes a plastic strip impregnated with a predefined gradient of antibiotic concentrations to determine the MIC.[21][22]

Protocol:

-

Plate Inoculation: Inoculate an MHA plate with a standardized bacterial suspension as described for the Kirby-Bauer method.

-

E-test Strip Application: Aseptically apply the erythromycin E-test strip to the agar surface.

-

Incubation: Incubate the plate under the same conditions as the Kirby-Bauer method.

-

MIC Reading: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[21]

Conclusion

Erythromycin remains a significant antibiotic for the treatment of infections caused by gram-positive bacteria. However, the increasing prevalence of resistance underscores the importance of ongoing surveillance and prudent use. A thorough understanding of its antimicrobial spectrum, mechanisms of action, and resistance, coupled with accurate susceptibility testing, is paramount for its continued efficacy in clinical practice and for guiding the development of new antimicrobial agents. This guide provides a foundational resource for professionals in the field to support these critical efforts.

References

- 1. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 3. Erythromycin - Wikipedia [en.wikipedia.org]

- 5. google.com [google.com]

- 6. benchchem.com [benchchem.com]

- 7. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial susceptibility of Streptococcus pneumoniae and genotypic characterization of erythromycin-resistant strains in porto alegre, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lume.ufrgs.br [lume.ufrgs.br]

- 15. journals.asm.org [journals.asm.org]

- 16. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. Thermo Scientific™ Oxoid™ Erythromycin E Antimicrobial Susceptibility discs | LabMart Limited [labmartgh.com]

- 20. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]

- 21. media.tghn.org [media.tghn.org]

- 22. bioMérieux | ETEST information and update [go.biomerieux.com]

The Immunomodulatory Effects of Macrolide Antibiotics: A Technical Guide for Researchers

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the immunomodulatory properties of macrolide antibiotics, intended for researchers, scientists, and drug development professionals. Macrolides, a class of antibiotics characterized by a macrocyclic lactone ring, have demonstrated significant anti-inflammatory and immunomodulatory effects independent of their antimicrobial activity.[1][2] This document details the mechanisms of action, effects on various immune cells, and the underlying signaling pathways involved, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex processes through diagrams.

Core Mechanisms of Macrolide Immunomodulation

Macrolide antibiotics, particularly 14- and 15-membered ring structures like erythromycin, clarithromycin, azithromycin, and roxithromycin, exert their immunomodulatory effects through a variety of mechanisms.[3] These actions are pleiotropic, affecting both innate and adaptive immune responses. A key aspect of their activity is the ability to concentrate within immune cells, such as neutrophils and macrophages, reaching levels significantly higher than in plasma.

The primary mechanisms include:

-

Inhibition of Pro-inflammatory Cytokine and Chemokine Production: Macrolides have been shown to suppress the production of key inflammatory mediators, including interleukin (IL)-1β, IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α).[3][4] This inhibition occurs at the transcriptional level, often through the modulation of critical signaling pathways.

-

Modulation of Immune Cell Function: Macrolides can alter the function of various immune cells. They are known to reduce neutrophil chemotaxis and degranulation, enhance macrophage phagocytosis and efferocytosis (clearance of apoptotic cells), and modulate lymphocyte activity.[5][6]

-

Induction of Apoptosis in Inflammatory Cells: Some macrolides can induce apoptosis in neutrophils, contributing to the resolution of inflammation.[3]

-

Inhibition of Bacterial Virulence Factors: Beyond direct bactericidal or bacteriostatic effects, macrolides can inhibit the production of bacterial virulence factors and disrupt biofilm formation, indirectly modulating the host immune response.

Effects on Key Immune Cells

The immunomodulatory effects of macrolides are cell-type specific, leading to a complex interplay that ultimately dampens excessive inflammation.

Neutrophils

Neutrophils are key players in acute inflammation, and their dysregulation can lead to chronic inflammatory conditions. Macrolides have a profound impact on neutrophil function:

-

Chemotaxis: Erythromycin and azithromycin have been shown to significantly suppress neutrophil chemotaxis at concentrations as low as 0.5 to 1.0 µg/ml.[7]

-

Degranulation and Enzyme Release: Erythromycin has been demonstrated to reduce the release of neutrophil elastase, a potent tissue-damaging enzyme.[8][9] In one study, erythromycin pretreatment (30 mg/kg/day for one week) in a rat model of LPS-induced lung injury resulted in a 68% reduction in elastase activity in bronchoalveolar lavage fluid (BALF).[9]

-

Oxidative Burst: The effect of macrolides on the neutrophil oxidative burst is complex, with some studies showing inhibition while others report an initial transient increase followed by suppression.[10]

-

Apoptosis: Macrolides like erythromycin can accelerate neutrophil apoptosis, aiding in the resolution of inflammation.[3]

Macrophages

Macrophages play a central role in both the initiation and resolution of inflammation. Macrolides can modulate macrophage phenotype and function:

-

Phagocytosis and Efferocytosis: Macrolides, including erythromycin and clarithromycin, have been shown to enhance the phagocytosis of apoptotic neutrophils by alveolar macrophages.[11] Azithromycin and novel non-antibiotic macrolides have also been found to improve the phagocytosis of bacteria and apoptotic cells by macrophages from patients with chronic lung diseases.[5][12]

-

Cytokine Production: Azithromycin can shift macrophage polarization towards an anti-inflammatory M2 phenotype, characterized by reduced production of pro-inflammatory cytokines like IL-12 and increased production of the anti-inflammatory cytokine IL-10.[13][14] In in vitro studies with LPS-stimulated THP-1 monocytic cells, azithromycin significantly decreased TNF-α production.[15]

-

Chemotaxis: Several macrolides, with the exception of roxithromycin in some studies, have been shown to stimulate macrophage chemotaxis.[16]

Lymphocytes

Macrolides also influence the adaptive immune response by modulating lymphocyte function:

-

Proliferation: Roxithromycin has been shown to inhibit the proliferation of T-lymphocytes in a dose-dependent manner in response to mitogens and antigens.[1][17]

-

Cytokine Production: Macrolides can alter the balance of T-helper (Th)1 and Th2 cytokine production. Roxithromycin has been reported to decrease the production of Th2 cytokines IL-4 and IL-5, while increasing the production of the Th1 cytokine IFN-γ in lymphocytes from asthmatic patients.[17] Conversely, some studies have shown that clarithromycin inhibits Th1 cytokines like IL-2 and TNF-α more potently than Th2 cytokines.[3]

Eosinophils

The effect of macrolides on eosinophils, which are key cells in allergic inflammation, is also an area of active research. In vitro studies suggest that macrolides can increase eosinophil apoptosis and reduce the production of eosinophil-attracting chemokines.[18]

Signaling Pathways Modulated by Macrolides

The immunomodulatory effects of macrolides are underpinned by their ability to interfere with key intracellular signaling pathways that regulate inflammation.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes. Macrolides, such as clarithromycin, have been shown to inhibit the activation of NF-κB in human bronchial epithelial cells.[19] This inhibition can occur downstream of the degradation of the inhibitory protein IκB.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also critical for the production of inflammatory mediators. Macrolides can modulate the phosphorylation and activation of these kinases. For instance, azithromycin has been found to reduce the phosphorylation of p38 MAPK in LPS-stimulated monocytic cells.[15] Clarithromycin has been shown to modulate ERK phosphorylation in human bronchial epithelial cells, which in turn affects IL-8 production.[10]

Quantitative Data on Macrolide Immunomodulatory Effects

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of macrolides on cytokine production and immune cell function.

Table 1: Effect of Macrolides on Cytokine and Chemokine Production

| Macrolide | Cell Type | Stimulus | Cytokine/Chemokine | Concentration | Effect | Reference |

| Azithromycin | COPD Sputum Cells | Endogenous | IL-1β, IL-6, IL-10, TNF-α, etc. | Concentration-dependent | Inhibition | [4] |

| Clarithromycin | COPD Sputum Cells | Endogenous | IL-1β, IL-6, IL-10, TNF-α, etc. | Concentration-dependent | Inhibition | [4] |

| Roxithromycin | COPD Sputum Cells | Endogenous | IL-1β, IL-6, IL-10, TNF-α, etc. | Concentration-dependent | Inhibition | [4] |

| Erythromycin | Human Bronchial Epithelial Cells | IL-1α | IL-8 | 1 µM | ~25% Inhibition | [20] |

| Clarithromycin | Human Bronchial Epithelial Cells | IL-1α | IL-8 | 1 µM | ~38% Inhibition | [20] |

| Azithromycin | RAW 264.7 Macrophages | S. pneumoniae | TNF-α | 1-20 µg/mL | 28-48% Reduction | [21] |

| Azithromycin | Human Monocytes | IFN-γ/LPS | IL-12p70 | 1.5-50 µM | Dose-dependent Inhibition | [22] |

| Azithromycin | Human Monocytes | IFN-γ/LPS | IL-10 | 1.5-50 µM | Dose-dependent Enhancement | [22] |

| Roxithromycin | Asthmatic Patient Lymphocytes | D. farinae antigen | IL-4, IL-5 | 1-10 µg/mL | Decrease | [17] |

| Roxithromycin | Asthmatic Patient Lymphocytes | D. farinae antigen | IFN-γ | 50 µg/mL | Increase | [17] |

Table 2: Effect of Macrolides on Immune Cell Functions

| Macrolide | Cell Type | Function | Concentration | Effect | Reference |

| Erythromycin | Human Neutrophils | Chemotaxis | 0.5-1.0 µg/mL | Significant Suppression | [7] |

| Azithromycin | Human Neutrophils | Chemotaxis | 0.5-1.0 µg/mL | Significant Suppression | [7] |

| Erythromycin | Rat Neutrophils (in vivo) | Elastase Release (in BALF) | 30 mg/kg/day | 68% Reduction | [9] |

| Erythromycin | Human Alveolar Macrophages | Phagocytosis of Apoptotic Neutrophils | Clinically achievable levels | Significant Increase | [11] |

| Clarithromycin | Human Alveolar Macrophages | Phagocytosis of Apoptotic Neutrophils | Clinically achievable levels | Significant Increase | [11] |

| Azithromycin | J774 Macrophages | Arginase Activity | - | 10-fold Increase | [14] |

| Roxithromycin | Human T-lymphocytes | Proliferation (PPD-induced) | Dose-dependent | Inhibition | [1] |

| Roxithromycin | Jurkat T-cells | Apoptosis (FasL expression) | 10-50 µg/mL | Increase | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Cytokine Production by ELISA

Objective: To quantify the effect of macrolides on the production of a specific cytokine (e.g., IL-8) by cultured cells.

Materials:

-

Cell line (e.g., human bronchial epithelial cells, BEAS-2B)

-

Cell culture medium and supplements

-

Macrolide antibiotic stock solution

-

Stimulant (e.g., TNF-α, LPS)

-

Phosphate-buffered saline (PBS)

-

ELISA kit for the cytokine of interest

-

Microplate reader

Protocol:

-

Seed BEAS-2B cells in a 24-well plate at a density of 5 x 10^5 cells/mL and culture overnight.

-

Pre-treat the cells with various concentrations of the macrolide antibiotic (or vehicle control) for 2 hours.

-

Stimulate the cells with TNF-α (e.g., 5.0 ng/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove cellular debris.

-

Perform the ELISA for IL-8 according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the concentration of IL-8 in the samples based on the standard curve.

-

Express the results as a percentage of the control (stimulated cells without macrolide treatment).

Assessment of Neutrophil Chemotaxis using a Boyden Chamber Assay

Objective: To measure the effect of macrolides on the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Freshly isolated human neutrophils

-

Boyden chamber apparatus with a microporous membrane (e.g., 3 µm pore size)

-

Chemoattractant (e.g., fMLP, IL-8)

-

Macrolide antibiotic stock solution

-

Incubator (37°C, 5% CO2)

-

Microscope and hemocytometer

-

Staining solution (e.g., Giemsa stain)

Protocol:

-

Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation.

-

Resuspend the neutrophils in an appropriate buffer.

-

Pre-incubate the neutrophils with the desired concentrations of the macrolide or vehicle control.

-

Place the chemoattractant in the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Add the pre-treated neutrophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for a defined period (e.g., 60-90 minutes).

-

After incubation, remove the membrane, fix it, and stain it with Giemsa stain.

-

Count the number of neutrophils that have migrated through the membrane to the lower side using a light microscope.

-

Express the results as the number of migrated cells per high-power field or as a percentage of the control (neutrophils without macrolide treatment).

Measurement of NF-κB Activation by Nuclear Translocation Assay

Objective: To determine if macrolides inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

-

Adherent cell line (e.g., macrophages, epithelial cells)

-

Cell culture medium and supplements

-

Macrolide antibiotic stock solution

-

Stimulant (e.g., LPS, TNF-α)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Culture cells on glass coverslips in a multi-well plate.

-

Pre-treat the cells with the macrolide or vehicle control for the desired time.

-

Stimulate the cells with the appropriate agonist for a time known to induce NF-κB translocation (e.g., 30-60 minutes).

-

Wash the cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary antibody against NF-κB p65.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm in a large number of cells. A decrease in the nuclear-to-cytoplasmic fluorescence ratio in macrolide-treated cells compared to the control indicates inhibition of NF-κB activation.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Macrolide inhibition of the NF-κB signaling pathway.

References

- 1. Inhibition of human T-lymphocyte activation by macrolide antibiotic, roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influences of roxithromycin on cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrolide antibiotics broadly and distinctively inhibit cytokine and chemokine production by COPD sputum cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Clinical and pathophysiological significance of neutrophil elastase in sputum and the effect of erythromycin in chronic respiratory diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of macrolide antibiotics on neutrophil function in human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. Erythromycin exerts in vivo anti-inflammatory activity downregulating cell adhesion molecule expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrolide antibiotics modulate ERK phosphorylation and IL-8 and GM-CSF production by human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fourteen-member macrolides promote the phosphatidylserine receptor-dependent phagocytosis of apoptotic neutrophils by alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nonantibiotic macrolides restore airway macrophage phagocytic function with potential anti-inflammatory effects in chronic lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]